molecular formula C5H9Cl B14655253 Isoprene monohydrochloride CAS No. 51815-03-3

Isoprene monohydrochloride

Cat. No.: B14655253
CAS No.: 51815-03-3
M. Wt: 104.58 g/mol
InChI Key: DCCQEPFMJMZBQH-UHFFFAOYSA-N
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Description

Isoprene monohydrochloride is a chemical compound derived from isoprene, a volatile C5 hydrocarbon. Isoprene itself is a precursor for synthetic rubber and various natural products. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoprene monohydrochloride can be synthesized through the chlorination of isoprene. The reaction typically involves the addition of hydrochloric acid to isoprene under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Isoprene monohydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other useful intermediates.

    Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various alcohols, ketones, or carboxylic acids, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

Isoprene monohydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

    Industry: It is used in the production of synthetic rubber and other industrial materials.

Mechanism of Action

The mechanism by which isoprene monohydrochloride exerts its effects involves its interaction with various molecular targets. It can act as a precursor in synthetic pathways, leading to the formation of more complex molecules. The specific pathways and targets depend on the context in which it is used, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Isoprene monohydrochloride can be compared with other similar compounds, such as:

    Isoprene: The parent compound, used widely in synthetic rubber production.

    Isoprene dichloride: Another chlorinated derivative with different reactivity and applications.

    Isoprene oxide: An oxidized form of isoprene with distinct chemical properties.

This compound is unique due to its specific reactivity and the types of reactions it can undergo, making it valuable in various scientific and industrial applications.

Properties

CAS No.

51815-03-3

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

IUPAC Name

2-methylbuta-1,3-diene;hydrochloride

InChI

InChI=1S/C5H8.ClH/c1-4-5(2)3;/h4H,1-2H2,3H3;1H

InChI Key

DCCQEPFMJMZBQH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=C.Cl

Origin of Product

United States

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